
ディフェリケファリン
概要
説明
ディフェリケファリンは、コルスのブランド名で販売されている、カッパオピオイド受容体の高選択的アゴニストとして作用する合成ペプチドです。 主に、血液透析を受けている慢性腎臓病患者における中等度から重度のそう痒症(かゆみ)の治療に使用されます 。 この化合物は、Cara Therapeuticsによって開発され、2021年8月にFDAの承認を受けました .
科学的研究の応用
Treatment of Chronic Kidney Disease-Associated Pruritus (CKD-aP)
Chronic kidney disease often leads to CKD-aP, significantly impacting patients' quality of life. Difelikefalin has been approved in the United States and Europe for treating moderate-to-severe CKD-aP in hemodialysis patients. Clinical trials have demonstrated its effectiveness in reducing itch intensity and improving quality of life measures.
- KALM-1 and KALM-2 Trials : These pivotal phase 3 trials evaluated difelikefalin's efficacy in hemodialysis patients. Results indicated that 51.9% of patients receiving difelikefalin achieved a clinically meaningful reduction in itch intensity compared to 30.9% in the placebo group (P<0.001) after 12 weeks . Furthermore, significant improvements were observed in itch-related quality of life, measured by scales such as the 5-D itch scale and Skindex-10 .
Trial Name | Patient Population | Treatment Duration | Primary Outcome | Results |
---|---|---|---|---|
KALM-1 | Hemodialysis patients with CKD-aP | 12 weeks | Reduction in itch intensity | 51.9% vs. 30.9% (dif vs placebo) |
KALM-2 | Hemodialysis patients with CKD-aP | 12 weeks | Quality of life improvement | Significant improvement in QoL scores |
Potential Use in Other Pruritic Conditions
Beyond CKD-aP, difelikefalin is being investigated for other pruritic conditions, such as notalgia paresthetica—a neuropathic itch disorder lacking approved treatments.
- KOMFORT Phase 2 Trial : This trial assessed oral difelikefalin's efficacy for notalgia paresthetica. Results showed that 41% of patients achieved a ≥4-point improvement on the Worst Itching Intensity Numerical Rating Scale compared to 18% in the placebo group (P=0.007) . This suggests potential for broader applications in managing various pruritic disorders.
Safety Profile
Difelikefalin has demonstrated a favorable safety profile across multiple studies. Common adverse events reported include mild to moderate symptoms such as somnolence, dizziness, and nausea . Importantly, no serious treatment-related adverse events were reported during clinical trials, reinforcing its potential as a safer alternative to traditional opioid therapies.
Case Studies and Real-World Effectiveness
Recent real-world studies have further validated the effectiveness of difelikefalin outside controlled trial settings. For instance, an open-label study involving hemodialysis patients reported that 74% experienced clinically meaningful reductions in itch intensity after treatment . These findings underscore difelikefalin's role as an essential therapeutic option for managing pruritus in chronic kidney disease.
作用機序
ディフェリケファリンは、疼痛およびそう痒信号の抑制に関与するカッパオピオイド受容体を選択的に活性化することにより、その効果を発揮します 。 これらの受容体の末梢神経終末での活性化は、求心性神経活動に関与するイオンチャネルを阻害し、疼痛信号の伝達を抑制します 。 さらに、免疫系細胞におけるカッパオピオイド受容体の活性化は、炎症性メディエーターの放出を減少させ、その鎮痛効果と抗そう痒効果にさらに貢献します .
類似の化合物との比較
ディフェリケファリンは、カッパオピオイド受容体に対する高い選択性と、中枢神経系の浸透が最小限であることが特徴で、中枢性オピオイド関連の副作用のリスクが軽減されます 。 類似の化合物には、ナルフラフィンやアシマドリンなどの他のカッパオピオイド受容体アゴニストが含まれます 。 ディフェリケファリンの末梢制限と高い選択性は、中枢性の副作用を伴わずに、そう痒症の治療に特に有効です .
生化学分析
Biochemical Properties
Difelikefalin interacts with kappa opioid receptors (KORs), which are known to be involved with the itching sensation . Endogenous KOR agonists, called dynorphins, have a neuroinhibitory effect on the itching sensation at the spinal cord level . Difelikefalin, by binding to these receptors, activates them, reducing inflammation that could lead to itchiness and decreasing the signals that lead to the feeling of itchiness itself .
Cellular Effects
Difelikefalin acts as an analgesic by activating KORs on peripheral nerve terminals and KORs expressed by certain immune system cells . Activation of KORs on peripheral nerve terminals results in the inhibition of ion channels responsible for afferent nerve activity, causing reduced transmission of pain signals . Meanwhile, activation of KORs expressed by immune system cells results in reduced release of proinflammatory, nerve-sensitizing mediators .
Molecular Mechanism
The molecular mechanism of Difelikefalin involves its action as a peripherally-restricted, highly selective agonist of the κ-opioid receptor (KOR) . By activating KORs on peripheral nerve terminals and immune system cells, Difelikefalin exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
In a 52-week, open-label phase 3 trial, Difelikefalin showed a significant reduction from baseline in itch intensity scores at week 8 . The weekly mean scores showed a decline from treatment initiation, and this decline continued until week 58 .
Dosage Effects in Animal Models
In animal models of pain, Difelikefalin significantly inhibited acetic acid-, hindpaw incision- or chronic constriction injury-induced pain-related behaviors . The efficacy was comparable to CR845 at 15 min post-dosing . Difelikefalin had a long-lasting analgesic potency with a median effective dose of 1.48 mg/kg at 24 h post-drug in writhing test .
Metabolic Pathways
Difelikefalin is not metabolized to any appreciable extent and is not a substrate for cytochrome P450 enzymes . In healthy subjects, Difelikefalin was excreted primarily into urine with metabolites accounting for < 1% of the total dose .
Transport and Distribution
Difelikefalin is administered via bolus intravenous injection with each hemodialysis treatment . The mean volume of distribution of Difelikefalin is approximately 238 mL/kg . In subjects on hemodialysis, Difelikefalin total exposure was higher and plasma half-life was longer compared with subjects with intact renal function .
Subcellular Localization
Difelikefalin has low CNS penetration, with its physicochemical properties limiting its active transport and passive diffusion across membranes . This peripheral selectivity of Difelikefalin contributes to its effectiveness in treating pruritus associated with chronic kidney disease .
準備方法
ディフェリケファリンは、ピペリジンアミノ酸を原料として合成されます。 合成には、標準的なEDCI/HOBtペプチドカップリング条件下で、ピペリジンアミノ酸を完全に保護されたD-リジンアナログにカップリングさせることが含まれ、完全に保護されたジペプチドが生成されます 。 ディフェリケファリンの工業生産には、無菌条件、無菌ろ過、および投与前のエンドトキシン試験が含まれます .
化学反応の分析
類似化合物との比較
Difelikefalin is unique in its high selectivity for kappa opioid receptors and its minimal central nervous system penetration, which reduces the risk of central opioid-related side effects . Similar compounds include other kappa opioid receptor agonists such as nalfurafine and asimadoline . difelikefalin’s peripheral restriction and high selectivity make it particularly effective for treating pruritus without significant central side effects .
生物活性
Difelikefalin, a synthetic D-amino acid peptide, is primarily recognized for its potent activity as a selective agonist of the kappa opioid receptor (KOR). This compound has garnered attention for its therapeutic potential in treating chronic kidney disease-associated pruritus (CKD-aP), particularly in patients undergoing hemodialysis. This article delves into the biological activity of difelikefalin, highlighting its pharmacological properties, clinical efficacy, and safety profiles based on diverse research studies.
Difelikefalin selectively binds to KORs, exhibiting high potency and full agonist activity without significant effects on mu opioid receptors (MORs) or delta opioid receptors (DORs) . This selectivity is crucial as it minimizes the risk of central nervous system (CNS) penetration and potential abuse associated with traditional opioids. Studies indicate that difelikefalin does not penetrate the brain significantly, which further supports its profile as a safer alternative for managing pruritus without central side effects .
Physiochemical Characteristics
The compound's hydrophilic nature and high polar surface area limit passive diffusion across biological membranes, thereby restricting its CNS effects . The pharmacokinetic profile shows that even at therapeutic doses, difelikefalin remains largely peripheral, making it less likely to induce systemic opioid-related side effects.
Key Clinical Trials
Difelikefalin has been evaluated through several pivotal clinical trials focused on its efficacy in reducing pruritus in patients with CKD. Two major phase III trials, KALM-1 and KALM-2, assessed the drug's effectiveness in patients undergoing hemodialysis:
- KALM-1 Results : In this trial, 52% of patients receiving difelikefalin showed a significant improvement in their Worst Itching Intensity Numeric Rating Scale (WI-NRS) score by at least 3 points compared to 31% in the placebo group (odds ratio: 2.72; P < 0.001) .
- KALM-2 Results : Similarly, 50% of difelikefalin-treated patients achieved a ≥3-point improvement on the WI-NRS compared to 37% in the placebo group (odds ratio: 1.61; P < 0.001) .
Summary of Findings from Trials
Trial Name | Treatment Group | Improvement in WI-NRS (%) | Odds Ratio | P-value |
---|---|---|---|---|
KALM-1 | Difelikefalin | 52 | 2.72 | <0.001 |
KALM-2 | Difelikefalin | 50 | 1.61 | <0.001 |
These results underscore difelikefalin's efficacy in alleviating pruritus among CKD patients.
Adverse Events
While difelikefalin is generally well-tolerated, clinical trials have reported some treatment-emergent adverse events including dizziness, constipation, diarrhea, and fatigue . Importantly, these events were not associated with severe complications or increased mortality risk compared to placebo .
Case Studies
Real-world applications of difelikefalin have also demonstrated promising outcomes:
- Case Study 1 : A 58-year-old male with gabapentin-resistant CKD-aP experienced immediate relief after starting difelikefalin at 0.5 mcg/kg during hemodialysis sessions. After four months of treatment, his WI-NRS improved from 10 to 0 .
- Case Study 2 : An 81-year-old female patient showed significant improvement from a WI-NRS of 6 to 0 after three months on difelikefalin therapy .
These cases illustrate the drug's potential effectiveness across diverse patient demographics.
特性
IUPAC Name |
4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53N7O6/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49)/t27-,28-,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMNVWWHGCHHJJ-SKKKGAJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032896 | |
Record name | Difelikefalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
Record name | Difelikefalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Difelikefalin is a synthetic peptide and agonist of kappa opioid receptors (KORs), which have long been known to be involved with the itching sensation (in addition to playing some role in addiction). Endogenous KOR agonists - called dynorphins - have a neuroinhibitory effect on the itching sensation at the spinal cord level and mouse models have shown KOR agonist antipruritic activity when used to treat itching induced by different pruritogens. Although the specifics of the mechanism have yet to be elucidated, the administration of KOR agonists, like difelikefalin, in patients with uremic pruritus has proven an effective means to suppress scratching and improve their quality of life. | |
Record name | Difelikefalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1024828-77-0 | |
Record name | Difelikefalin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024828770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difelikefalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Difelikefalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIFELIKEFALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA1U919MRO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。